![molecular formula C15H14O B11889422 Indeno[2,1-b]pyran, 2-(1-methylethyl)- CAS No. 62096-32-6](/img/structure/B11889422.png)
Indeno[2,1-b]pyran, 2-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ISOPROPYLINDENO[2,1-B]PYRAN is a functionalized oxygen-containing heterocycle consisting of fused indene and pyran units. This compound is part of the broader class of indenopyrans, which are known for their unique structural properties and diverse applications in various fields, including medicinal chemistry and material sciences . The presence of both indene and pyran moieties in its structure contributes to its interesting physico-chemical properties, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ISOPROPYLINDENO[2,1-B]PYRAN typically involves multicomponent reactions, which are known for their high efficiency, atom economy, and green reaction conditions . One common synthetic route includes the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often carried out under mild conditions, making them suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of 2-ISOPROPYLINDENO[2,1-B]PYRAN may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is also common in industrial processes . This approach not only enhances the efficiency of the synthesis but also reduces the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ISOPROPYLINDENO[2,1-B]PYRAN undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure, such as the double bonds and the oxygen atom in the pyran ring.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 2-ISOPROPYLINDENO[2,1-B]PYRAN, leading to the formation of various oxidized derivatives.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed to reduce the compound, resulting in the formation of reduced products.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions typically result in the formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-ISOPROPYLINDENO[2,1-B]PYRAN has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a building block for the synthesis of various complex molecules
Biology: In biological research, 2-ISOPROPYLINDENO[2,1-B]PYRAN derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in the development of drugs for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-ISOPROPYLINDENO[2,1-B]PYRAN involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to modulate various biochemical processes, such as enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved may vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
2H-Naphthopyrans: These compounds are structurally similar to 2-ISOPROPYLINDENO[2,1-B]PYRAN and share similar photophysical properties.
Spiropyrans: Another class of photochromic compounds that exhibit similar properties and applications.
Uniqueness
2-ISOPROPYLINDENO[2,1-B]PYRAN stands out due to its unique combination of indene and pyran moieties, which confer distinct physico-chemical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of advanced materials and therapeutic agents.
Properties
CAS No. |
62096-32-6 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-propan-2-ylindeno[2,1-b]pyran |
InChI |
InChI=1S/C15H14O/c1-10(2)14-8-7-13-12-6-4-3-5-11(12)9-15(13)16-14/h3-10H,1-2H3 |
InChI Key |
ATZCJMSZADGEKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C2C3=CC=CC=C3C=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


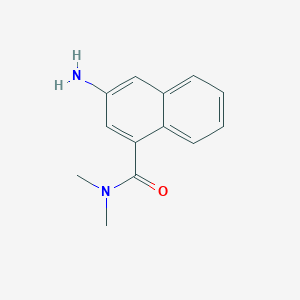
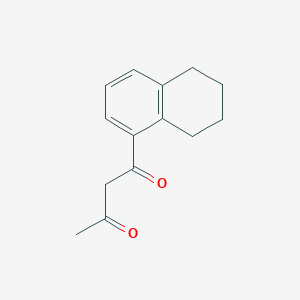

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889360.png)
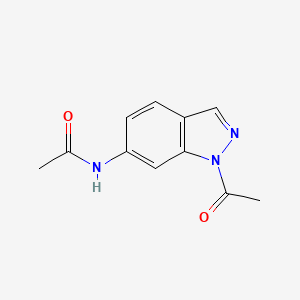


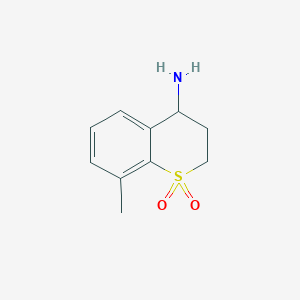
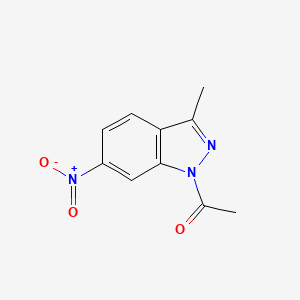
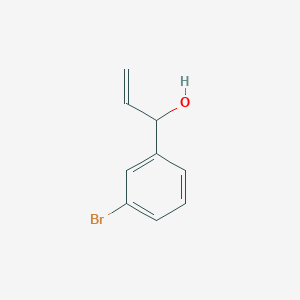
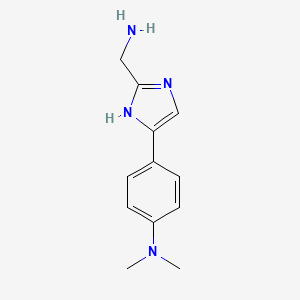
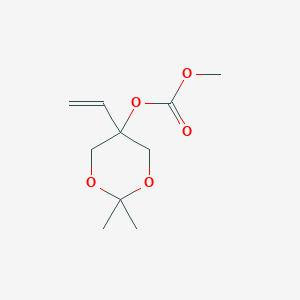

![3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11889434.png)
